N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by:
- A carboxamide group linked to a substituted phenyl ring, enhancing hydrogen-bonding capabilities.
- A 1,1-dioxo-1λ⁶,2-thiazolidine moiety, a sulfone-containing heterocycle known for improving metabolic stability and solubility .
- A methyl group at the phenyl ring’s ortho position, influencing steric and electronic properties.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-13-7-8-14(22-9-4-10-28(22,25)26)11-16(13)21-20(24)19-12-17(23)15-5-2-3-6-18(15)27-19/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIQRCMMCYDPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound notable for its diverse biological activities. The compound features a thiazolidine ring, a chromene structure, and a carboxamide moiety, contributing to its potential therapeutic applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1206984-96-4 |
| Molecular Formula | CHNOS |
| Molecular Weight | 398.4 g/mol |
This compound belongs to the class of thiazolidine derivatives and is characterized by the presence of multiple functional groups that enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thiazolidine derivatives demonstrated effective inhibition against various bacterial strains, including Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values lower than 25 μg/ml .
Cytotoxic Effects
Cytotoxicity assays using the MTT method have shown that compounds with similar structures can disrupt cell viability in cancer cell lines. For instance, derivatives of thiochromenones exhibited EC50 values below 10 μM against several cancer cell types, indicating potent anticancer activity . This suggests that the thiazolidine and chromene components may contribute synergistically to the cytotoxic effects observed.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The thiazolidine ring is known to modulate various biochemical pathways, potentially impacting oxidative stress responses and apoptosis mechanisms. Additionally, studies have suggested that similar compounds act as allosteric modulators in key metabolic pathways by binding to critical amino acids in target proteins .
Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of several thiazolidine derivatives against common pathogens. The results indicated that this compound showed superior inhibition compared to standard antibiotics like ampicillin and tetracycline.
Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell proliferation rates compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Thiazolidine Dioxo-Containing Analogues
Key Observations :
Chromene Carboxamide Analogues
Key Observations :
- Chromene derivatives with halogen substituents (e.g., chloro in ) often exhibit improved bioavailability and target affinity due to hydrophobic interactions.
Functional Implications
- Solubility : Sulfone groups (thiazolidine dioxo) improve solubility, whereas chromene cores may reduce it due to hydrophobicity.
- Bioactivity : The methyl group in the target compound could mitigate toxicity compared to halogenated analogues (e.g., ).
- Formulation: Compounds like N-{5-[(cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide () use PLGA-based depots for sustained release, suggesting similar strategies for the target compound.
Preparation Methods
Formation of 4-Oxo-4H-chromene-2-carboxylic Acid
The Kostanecki reaction remains the most reliable method for constructing the chromone scaffold. Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions to yield chromone-2-carboxylates. For example:
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Cyclization : Resorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) are heated in concentrated sulfuric acid at 80°C for 4 hours, producing ethyl 4-oxo-4H-chromene-2-carboxylate in 70–80% yield.
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Hydrolysis : The ester is saponified using NaOH (2.0 eq) in ethanol/water (3:1) under reflux for 2 hours, yielding 4-oxo-4H-chromene-2-carboxylic acid (80–90% yield).
Conversion to Carboxamide
The carboxylic acid is activated for amide coupling using thionyl chloride (SOCl₂) or carbodiimides (e.g., EDCI). In a representative procedure:
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4-Oxo-4H-chromene-2-carboxylic acid (1.0 eq) is treated with SOCl₂ (2.0 eq) in dry dichloromethane (DCM) at 0°C for 1 hour.
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The resultant acid chloride is reacted with 5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylaniline (1.1 eq) in pyridine at room temperature for 12 hours, yielding the carboxamide (60–75% yield).
Synthesis of the Thiazolidine Sulfone Moiety
The 5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylaniline fragment requires precise sulfonation and functionalization.
Thiazolidine Ring Formation
Thiazolidine derivatives are synthesized via cyclocondensation of cysteamine with carbonyl compounds. For example:
Functionalization of the Aromatic Ring
The 2-methylphenyl group is introduced via Friedel-Crafts alkylation or Ullmann coupling:
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Friedel-Crafts : Thiazolidine sulfone (1.0 eq) reacts with 2-methylbenzaldehyde (1.5 eq) in the presence of AlCl₃ (1.2 eq) in dichloroethane at 40°C for 8 hours.
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Nitration and Reduction : The resultant 2-methylphenyl intermediate is nitrated using HNO₃/H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) to yield 5-amino-2-methylphenyl thiazolidine sulfone.
Coupling Strategies
The final assembly involves coupling the chromene carboxamide with the functionalized aniline.
Amide Bond Formation
Classical coupling reagents (EDCI/HOBt) facilitate the reaction between 4-oxo-4H-chromene-2-carboxylic acid and 5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylaniline:
Alternative Routes via Intermediate Activation
A patent describes microwave-assisted coupling for similar structures:
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The acid (1.0 eq) and aniline (1.1 eq) are irradiated at 100°C for 15 minutes using HATU (1.2 eq) and DIPEA (2.0 eq) in acetonitrile, achieving 80% conversion.
Optimization Challenges and Solutions
Sulfonation Selectivity
Over-oxidation of the thiazolidine ring is mitigated by controlling H₂O₂ stoichiometry (1.1 eq) and reaction time. Excess oxidant leads to sulfonic acid byproducts.
Regioselectivity in Aromatic Substitution
Directing groups (e.g., methyl) ensure para-substitution during nitration. ¹H NMR analysis confirms >95% regioselectivity.
Purification of Polar Intermediates
Reverse-phase chromatography (C18 column, methanol/water) resolves sulfone-containing intermediates.
Analytical Characterization
Critical data for validating the target compound:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, chromene H-3), 2.41 (s, 3H, CH₃) | 500 MHz spectrometer |
| HPLC Purity | 99.2% | C18 column, 70:30 MeOH/H₂O |
Q & A
Basic Synthesis: What are the common synthetic routes for constructing the chromene-carboxamide core and thiazolidine-dione moieties in this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of the chromene-2-carboxylic acid via Claisen-Schmidt condensation of substituted salicylaldehydes with active methylene compounds. The thiazolidine-dione moiety is synthesized separately through cyclization of 2-mercaptoethylamine derivatives with sulfonyl chlorides. Coupling these fragments via amide bond formation (e.g., using EDCI/HOBt or DCC) is critical. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography are essential for optimizing yields (≥65%) .
Advanced Synthesis: How can researchers address low yields during the coupling of the thiazolidine-dione and chromene-carboxamide subunits?
Low yields often arise from steric hindrance or poor solubility of intermediates. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and enhances coupling efficiency .
- Protecting group strategies : Temporarily blocking reactive sites (e.g., nitro groups) to prevent side reactions .
Basic Biological Activity: Which biological targets are most likely associated with this compound’s structural motifs?
The chromene-carboxamide core is associated with kinase inhibition (e.g., PI3K, CDKs), while the thiazolidine-dione moiety may interact with peroxisome proliferator-activated receptors (PPARs) or glutathione S-transferases. Computational docking studies suggest strong binding affinity (ΔG ≤ -9.5 kcal/mol) for these targets .
Advanced Biological Activity: How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often stem from metabolic instability or poor bioavailability. Methodological approaches include:
- Metabolite profiling : LC-MS/MS to identify major metabolites (e.g., oxidative degradation products) .
- Prodrug design : Masking polar groups (e.g., esterification) to enhance membrane permeability .
- Pharmacokinetic studies : Measuring plasma half-life (t₁/₂) and AUC in rodent models to correlate with in vitro IC₅₀ values .
Basic Analytical Characterization: What spectroscopic techniques are essential for confirming the compound’s structure?
- ¹H/¹³C NMR : Key signals include the chromene carbonyl (δ ~160 ppm) and thiazolidine-dione sulfonyl group (δ ~110-120 ppm) .
- HRMS : Exact mass determination (e.g., m/z 455.12 [M+H]⁺) .
- FT-IR : Confirm amide (C=O stretch ~1650 cm⁻¹) and sulfonyl (S=O ~1350 cm⁻¹) groups .
Advanced Analytical Challenges: How can researchers address ambiguities in NOESY or HSQC spectra due to overlapping signals?
- Selective deuteration : Reduces signal complexity in crowded regions (e.g., aromatic protons).
- Variable-temperature NMR : Resolves dynamic effects causing signal broadening .
- Complementary techniques : X-ray crystallography (if crystals are obtainable) or solid-state NMR .
Structure-Activity Relationships (SAR): What modifications to the phenyl or thiazolidine-dione subunits enhance target selectivity?
- Phenyl ring substitutions : Electron-withdrawing groups (e.g., -CF₃) at the para position improve kinase inhibition (IC₅₀ reduction from 1.2 µM to 0.3 µM) .
- Thiazolidine-dione modifications : Replacing sulfur with selenium increases PPARγ binding affinity by 40% .
Drug Development: What methodologies assess this compound’s potential for overcoming multidrug resistance (MDR) in cancer cells?
- P-glycoprotein efflux assays : Measure intracellular accumulation using fluorescent probes (e.g., calcein-AM) .
- Combination studies : Co-administration with MDR inhibitors (e.g., verapamil) to evaluate synergy .
Stability and Storage: How should researchers mitigate degradation during long-term storage?
- Lyophilization : Stable for >12 months at -80°C in amber vials with desiccants.
- Avoid aqueous buffers : Degradation accelerates in pH >7.0; use DMSO stock solutions .
Computational Modeling: Which software and parameters predict metabolic liabilities or off-target interactions?
- ADME prediction : SwissADME or ADMETLab to assess CYP450 metabolism (e.g., CYP3A4 liability).
- Molecular dynamics simulations : AMBER or GROMACS to evaluate binding mode stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
